molecular formula C8H14Cl2N2O B2463075 (2-Ethoxypyridin-4-yl)methanamine dihydrochloride CAS No. 2411285-66-8

(2-Ethoxypyridin-4-yl)methanamine dihydrochloride

Cat. No.: B2463075
CAS No.: 2411285-66-8
M. Wt: 225.11
InChI Key: HTHXFXLHFSGNOE-UHFFFAOYSA-N
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Description

(2-Ethoxypyridin-4-yl)methanamine;dihydrochloride: is a chemical compound with the molecular formula C8H14Cl2N2O and a molecular weight of 225.12 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxypyridin-4-yl)methanamine;dihydrochloride typically involves the reaction of 2-ethoxypyridine with formaldehyde and ammonium chloride under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods: In industrial settings, the production of (2-Ethoxypyridin-4-yl)methanamine;dihydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2-Ethoxypyridin-4-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include pyridine N-oxide derivatives, amine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

(2-Ethoxypyridin-4-yl)methanamine;dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Ethoxypyridin-4-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: (2-Ethoxypyridin-4-yl)methanamine;dihydrochloride is unique due to its ethoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(2-ethoxypyridin-4-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-2-11-8-5-7(6-9)3-4-10-8;;/h3-5H,2,6,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDPJQVOWTXGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=C1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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